![molecular formula C19H18FN5O B2732574 2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2380175-83-5](/img/structure/B2732574.png)
2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of pyrimidine, azetidine, and pyridazinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds . This method involves the use of α-bromoacetophenone and ethyl bromoacetate to yield derivatives of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or azetidine moieties using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Mecanismo De Acción
The mechanism of action of 2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethylpyrimidine derivatives: These compounds share the pyrimidine moiety and exhibit similar biological activities.
Azetidine derivatives: Compounds containing the azetidine ring are known for their antimicrobial properties.
Pyridazinone derivatives: These compounds are explored for their anti-inflammatory and anticancer activities.
Uniqueness
This detailed article provides a comprehensive overview of 2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c1-12-8-13(2)22-19(21-12)24-10-16(11-24)25-18(26)7-6-17(23-25)14-4-3-5-15(20)9-14/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCHDSQWUDQUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

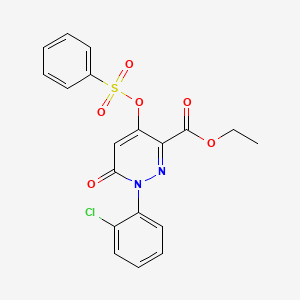
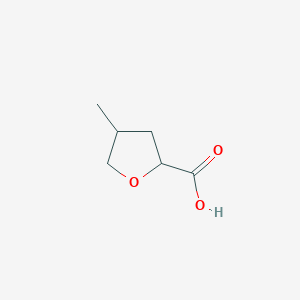
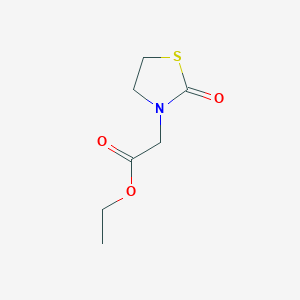
![Tert-butyl (3aR,7aS)-2-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2732496.png)
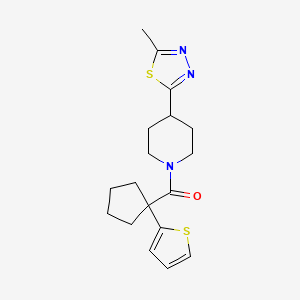

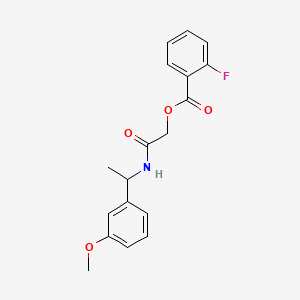
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide](/img/structure/B2732505.png)



![4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2732510.png)

